molecular formula C16H11ClN6OS B12189029 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole

5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole

Cat. No.: B12189029
M. Wt: 370.8 g/mol
InChI Key: NHSBMUZKXQLMRZ-UHFFFAOYSA-N
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Description

5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the chlorophenyl position .

Scientific Research Applications

5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole apart is its unique combination of functional groups, which confer a range of chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C16H11ClN6OS

Molecular Weight

370.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H11ClN6OS/c17-12-8-6-11(7-9-12)15-18-14(24-20-15)10-25-16-19-21-22-23(16)13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

NHSBMUZKXQLMRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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